
5-Bromo-1,3-dichloro-2-ethoxybenzene
Descripción general
Descripción
5-Bromo-1,3-dichloro-2-ethoxybenzene is a synthetic compound with the chemical formula C8H7BrCl2O and a molecular weight of 269.951 Da . It is a white to off-white crystalline powder.
Synthesis Analysis
The synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene involves the reaction of 3,5-dichloro-2-ethoxyaniline with bromine in the presence of a suitable catalyst. The reaction takes place at a temperature range of 20-60 °C and a pH range of 2-4.Molecular Structure Analysis
The molecule contains a total of 19 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis
The synthesis of this compound involves an electrophilic substitution reaction. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 288.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 55.0±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 170.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Mechanistic Insights in Electrochemical Reactions
The electrochemical reductive cleavage of carbon-halogen bonds in compounds closely related to 5-Bromo-1,3-dichloro-2-ethoxybenzene, such as 5-bromo-1,3-dichloro-2-iodobenzene, has been a subject of study to understand the underlying mechanisms. Research by Prasad and Sangaranarayanan (2004) employed Marcus theory to analyze the electrochemical reduction process, highlighting the formation of radical anions as transient species in the reaction pathway. This investigation sheds light on the intricate details of electron transfer processes in electrochemical reactions involving halogenated aromatic compounds (Prasad & Sangaranarayanan, 2004).
Synthesis of Hyperbranched Polymers
Hyperbranched polymers have been synthesized using precursors similar to 5-Bromo-1,3-dichloro-2-ethoxybenzene. A study by Uhrich et al. (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound with structural similarities, in the presence of catalysts, leading to polymers with high molecular weights. These polymers are characterized by a significant number of phenolic hydroxyl groups, which can be modified for various applications, indicating the potential utility of related bromo-dichloro-ethoxybenzene compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Photostimulated Hydrodehalogenation Reactions
Research by Vaillard, Postigo, and Rossi (2004) explored photostimulated reactions of halogenated compounds, including aryl chlorides and bromides, in the presence of reduced ethyl benzoate. This study highlights the potential of using light to induce hydrodehalogenation, leading to reduced products or cyclized compounds, depending on the structure of the reactants. Such findings are pertinent to understanding how compounds like 5-Bromo-1,3-dichloro-2-ethoxybenzene might behave under photostimulated conditions, offering insights into new pathways for chemical synthesis and modifications (Vaillard, Postigo, & Rossi, 2004).
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, the chemical should be collected and arranged for disposal .
Mecanismo De Acción
Mode of Action
. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1,3-dichloro-2-ethoxybenzene. For instance, the compound is a solid at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound , indicating that air quality could also influence its action.
Propiedades
IUPAC Name |
5-bromo-1,3-dichloro-2-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKRHZRKWYZFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674984 | |
| Record name | 5-Bromo-1,3-dichloro-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-ethoxybenzene | |
CAS RN |
749932-70-5 | |
| Record name | 5-Bromo-1,3-dichloro-2-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749932-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dichloro-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

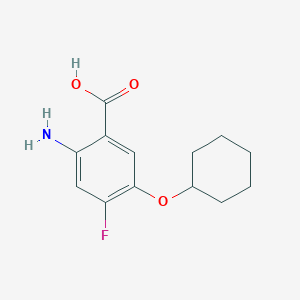
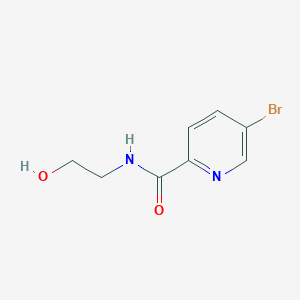
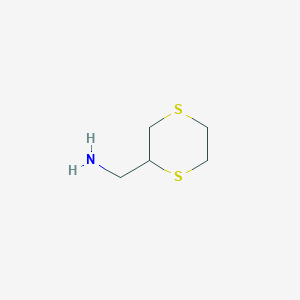
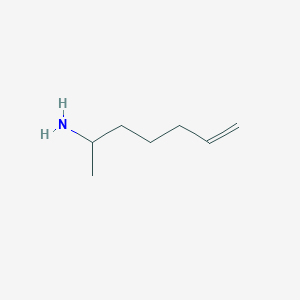

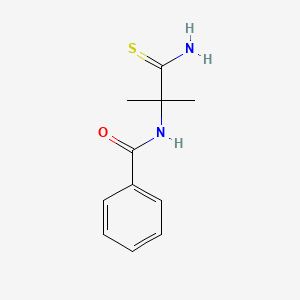
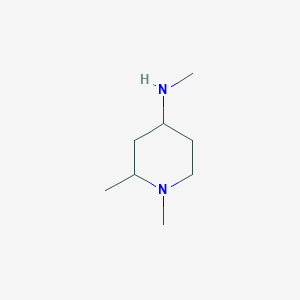

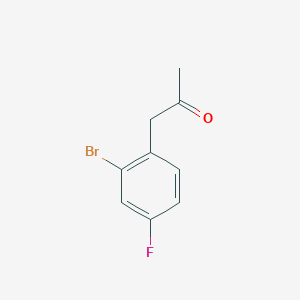
![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

